(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid
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Overview
Description
(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and an acetic acid moiety, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with 5-oxoproline in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
5-Oxoproline: Studied for its role in metabolic pathways and potential therapeutic applications.
Thiazole-4-acetic acid: Used in the synthesis of various bioactive molecules.
Uniqueness
What sets (2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid apart is its unique combination of a thiazole ring and an acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the potential to develop new derivatives with enhanced properties .
Properties
Molecular Formula |
C10H11N3O4S |
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Molecular Weight |
269.28 g/mol |
IUPAC Name |
2-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H11N3O4S/c14-7-2-1-6(12-7)9(17)13-10-11-5(4-18-10)3-8(15)16/h4,6H,1-3H2,(H,12,14)(H,15,16)(H,11,13,17)/t6-/m0/s1 |
InChI Key |
FPKWJFFHDROLCN-LURJTMIESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NC2=NC(=CS2)CC(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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